![molecular formula C17H32O4 B14222612 2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 823806-00-4](/img/structure/B14222612.png)
2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C15H28O3. It is an ester derived from 2-methylprop-2-enoic acid and 11-hydroxyundecanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate typically involves the esterification of 11-hydroxyundecanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 11-hydroxyundecanol, which can then interact with biological targets. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester: Similar in structure but lacks the long hydrocarbon chain.
11-Hydroxyundecyl 2-methylprop-2-enoate: Similar but with variations in the ester group.
Uniqueness
2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate is unique due to its combination of a long hydrocarbon chain and an ester group, which imparts specific properties such as hydrophobicity and reactivity. This makes it suitable for applications requiring both hydrophobic interactions and chemical reactivity.
Properties
CAS No. |
823806-00-4 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(11-hydroxyundecoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H32O4/c1-16(2)17(19)21-15-14-20-13-11-9-7-5-3-4-6-8-10-12-18/h18H,1,3-15H2,2H3 |
InChI Key |
HLKKTHGLYHZVLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)
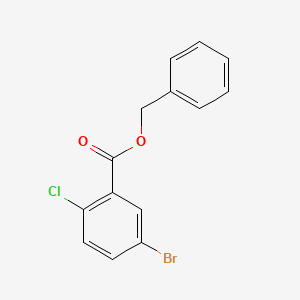
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
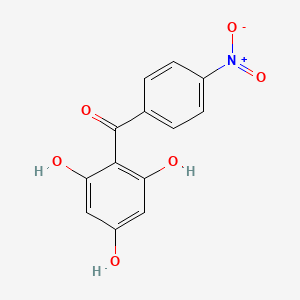
![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
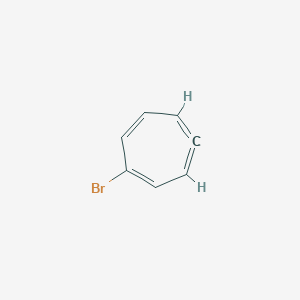
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
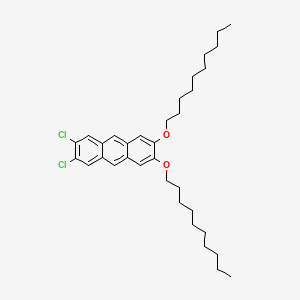
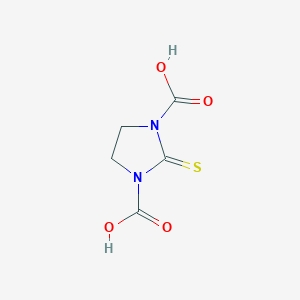
![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)
